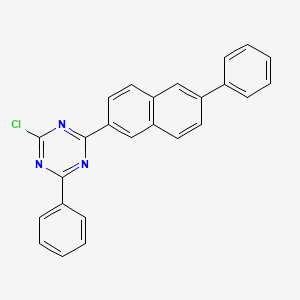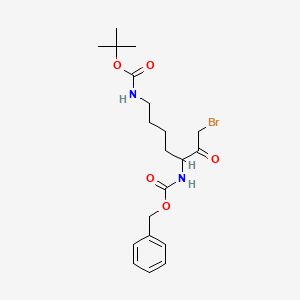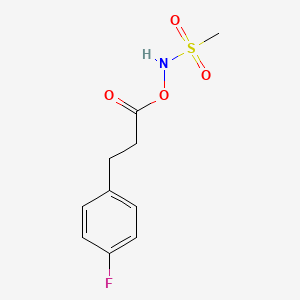
2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a phenylnaphthyl group attached to the triazine ring
Métodos De Preparación
The synthesis of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. In this case, the reaction between 2,4-dichloropyrimidine and phenylboronic acid, followed by further functionalization, can yield the desired compound .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: As mentioned earlier, Suzuki coupling is a key reaction for its synthesis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine include other triazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and reactivity. Examples include:
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C25H16ClN3 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(18-9-5-2-6-10-18)27-24(29-25)22-14-13-20-15-19(11-12-21(20)16-22)17-7-3-1-4-8-17/h1-16H |
Clave InChI |
OPFWNJYGUINRCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12502438.png)
![Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12502450.png)


![phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone](/img/structure/B12502486.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502493.png)
![1-{2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502496.png)
![N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12502508.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12502510.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)
![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)

